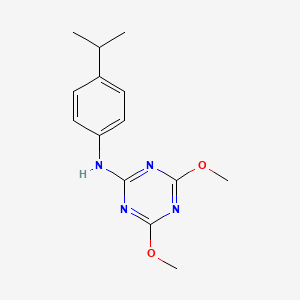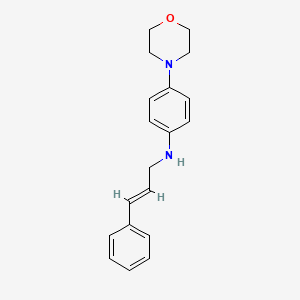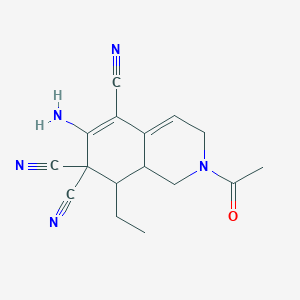![molecular formula C11H15N3O2 B5562051 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone and its derivatives typically involves multi-step chemical reactions, including condensation, acylation, and cyclization processes. Various synthetic routes have been explored to optimize yield, purity, and functional group compatibility. Key synthetic strategies include the Friedel-Crafts acylation, Dieckmann cyclization, and Suzuki-Miyaura cross-coupling reactions, which enable the introduction of different substituents and structural motifs into the pyridazinone framework (Soliman & El-Sakka, 2011), (Li et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone has been characterized using spectroscopic and computational methods. Techniques such as NMR, IR, UV-Vis, and mass spectrometry, alongside computational methods like DFT and ab initio calculations, have been employed to elucidate the geometric and electronic structures. These studies reveal insights into the stability, isomerism, and electronic properties of the compound and its derivatives (Zi, 2002), (Soliman, Albering, & Abu-Youssef, 2015).
Chemical Reactions and Properties
2-[(Diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone undergoes various chemical reactions, reflecting its reactive nature and functional versatility. These reactions include nucleophilic substitutions, oxidative degradations, and condensations, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The reactivity is significantly influenced by the pyridazinone core and the substituents attached to it (Wu et al., 1999).
Physical Properties Analysis
The physical properties of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. These properties are determined by the compound's molecular structure and intermolecular interactions. Studies have shown that the solubility and melting points vary with different substituents, affecting the compound's usability in pharmaceutical formulations and chemical syntheses (Kalai et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, define the applications and handling of 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone. These properties are influenced by the pyridazinone core and the nature of the substituents. The compound exhibits typical reactivity patterns of pyridazinones, including electrophilic and nucleophilic reactions, which are essential for its chemical transformations and biological activities (Estevez, Raviña, & Sotelo, 1998).
Wissenschaftliche Forschungsanwendungen
Modes of Action of Pyridazinone Herbicides
Pyridazinone derivatives, such as 2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone, have been studied for their herbicidal properties. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. For instance, certain substitutions on the pyrazon molecular structure result in chemicals like 6706, which exhibit resistance to metabolic detoxication in plants and interfere with chloroplast development. These actions are similar to those expressed by other herbicidal chemicals but are significantly more effective (Hilton et al., 1969).
Antitumor Activity
Research has explored the antitumor potential of pyridazinone derivatives. One study synthesized 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles from 4-hydrazino-5-methyl-1H-pyridin-2-one. These compounds, particularly 1-[[3-(Dialkylamino)propyl]-amino]-4-methyl-9-hydroxy-5H-pyrido[4,3-b]benzo[e]indoles, showed promise as new classes of antineoplastic agents (Nguyen et al., 1990).
Vasorelaxant and Antiplatelet Activities
New pyridazinone derivatives have been synthesized and studied for their vasorelaxant and antiplatelet properties. These compounds, derived from alkyl furans, showed significant activity in this area, with certain derivatives standing out for their efficacy (Costas et al., 2010).
Inhibitors of HCV NS5B Polymerase
Pyridazinone derivatives have been investigated as inhibitors of genotype 1 HCV NS5B polymerase. This line of research focused on developing compounds with improved drug metabolism and pharmacokinetic (DMPK) profiles, leading to the discovery of potent inhibitors (Sergeeva et al., 2008).
Eigenschaften
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl]-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-7-13(8-4-2)9-14-11(16)6-5-10(15)12-14/h3-6H,1-2,7-9H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPXMYNAJQXGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CN1C(=O)C=CC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(diprop-2-en-1-ylamino)methyl]-6-hydroxypyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)
![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)
![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![1-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5562019.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)
